
2-Amino-4-cyclopentylbutanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-cyclopentylbutanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of amino acids, characterized by the presence of an amino group, a carboxyl group, and a cyclopentyl group attached to the butanoic acid backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyclopentylbutanoic acid hydrochloride typically involves the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group is introduced through a cyclization reaction involving appropriate precursors.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of protective groups and catalysts can optimize the reaction conditions and minimize side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-cyclopentylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed under basic conditions to form amides or sulfonamides
Major Products Formed
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of alcohols.
Substitution: Formation of amides or sulfonamides
Applications De Recherche Scientifique
2-Amino-4-cyclopentylbutanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of 2-Amino-4-cyclopentylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-cyclopentylbutanoic acid
- 2-Amino-4-cyclopentylbutanoic acid methyl ester
- 2-Amino-4-cyclopentylbutanoic acid ethyl ester
Uniqueness
2-Amino-4-cyclopentylbutanoic acid hydrochloride is unique due to its specific structural features, such as the cyclopentyl group and the hydrochloride salt form. These features confer distinct physicochemical properties and biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C9H18ClNO2 |
|---|---|
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
2-amino-4-cyclopentylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)6-5-7-3-1-2-4-7;/h7-8H,1-6,10H2,(H,11,12);1H |
Clé InChI |
WMUHBFKKGVDRFN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



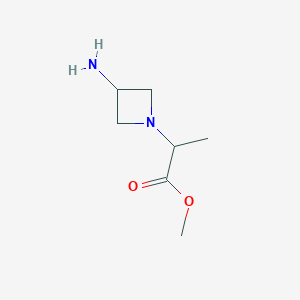
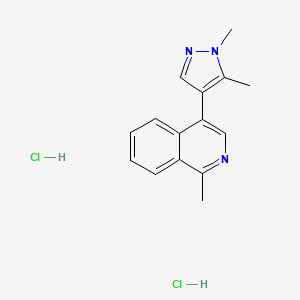
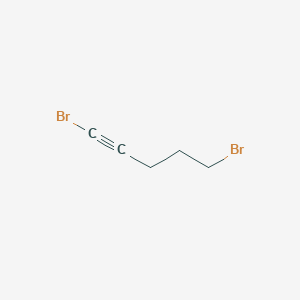
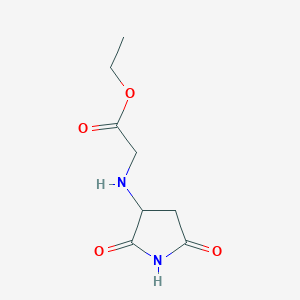
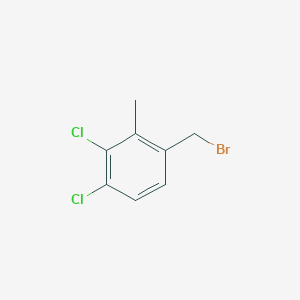
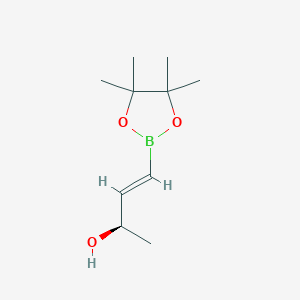
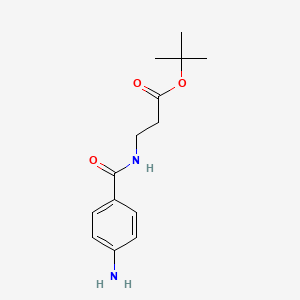
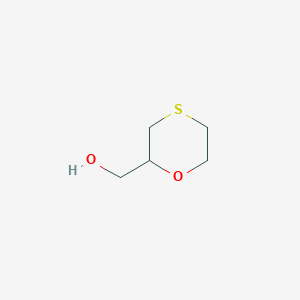
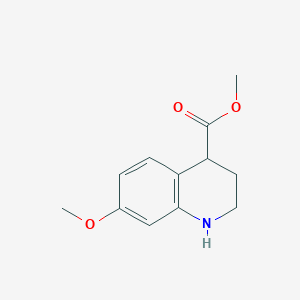
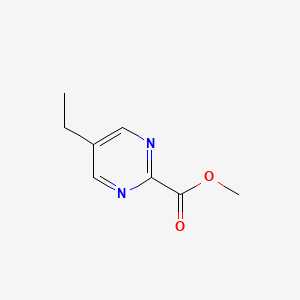
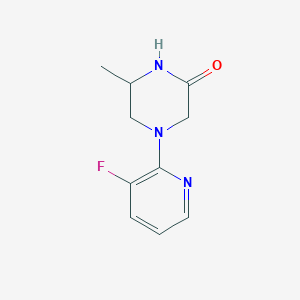
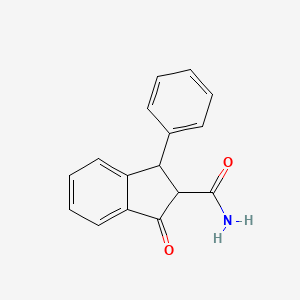
![{9,9-Difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride](/img/structure/B13510278.png)
